Journal Name:Nature Communications
Journal ISSN:2041-1723
IF:17.694
Journal Website:http://www.nature.com/ncomms/index.html
Year of Origin:2010
Publisher:Nature Publishing Group
Number of Articles Per Year:5058
Publishing Cycle:Bimonthly
OA or Not:Yes
Halogenation effect on physicochemical properties of Ti3C2 MXenes
Nature Communications ( IF 17.694 ) Pub Date: 2023-06-02 , DOI: 10.1088/2515-7639/acd8f3
Halogenated MXenes have been experimentally demonstrated to be promising two-dimensional materials for a wide range of applicability. However, their physicochemical properties are largely unknown at the atomic level. In this study, we applied density functional theory (DFT) to theoretically investigate the halogenation effects on the structural, electronic, and mechanical characteristics of Ti3C2, which is the most studied MXene material. Three atomic configurations with different adsorption sites for four kinds of halogen terminals (fluorine, chlorine, bromine, and iodine) were considered. Our DFT results reveal that the adsorption site of terminals has a considerable impact on the properties of MXene. This can be ascribed to the different coordination environments of the surface Ti atoms, which change d-orbital splitting configurations of surface Ti atoms and the stabilities of systems. According to the density of states, crystal orbital Hamilton population, and charge analyses, all the considered halogenated MXenes are metallic. The electronic and mechanical properties of the halogenated MXenes are strongly dependent on the electronegativity of the halogen terminal group. The Ti–F bond has more ionic characteristics, which causes Ti3C2F2 mechanically behave in a more ductile manner. Our DFT results, therefore, suggest that the physicochemical properties of MXenes can be tuned for practical applications by selecting specific halogen terminal groups.
Detail
How to grow single-crystalline and epitaxial NiTi films in (100)- and (111)-orientation
Nature Communications ( IF 17.694 ) Pub Date: 2023-05-26 , DOI: 10.1088/2515-7639/acd604
Understanding the martensitic microstructure in nickel–titanium (NiTi) thin films helps to optimize their properties for applications in microsystems. Epitaxial and single-crystalline films can serve as model systems to understand the microstructure, as well as to exploit the anisotropic mechanical properties of NiTi. Here, we analyze the growth of NiTi on single-crystalline MgO(100) and Al2O3(0001) substrates and optimize film and buffer deposition conditions to achieve epitaxial films in (100)- and (111)-orientation. On MgO(100), we compare the transformation behavior and crystal quality of (100)-oriented NiTi films on different buffer layers. We demonstrate that a vanadium buffer layer helps to decrease the low-angle grain boundary density in the NiTi film, which inhibits undesired growth twins and leads to higher transformation temperatures. On Al2O3(0001), we analyze the orientation of a chromium buffer layer and find that it grows (111)-oriented only in a narrow temperature range around 500 ∘C. By depositing the Cr buffer below the NiTi film, we can prepare (111)-oriented, epitaxial films with transformation temperatures above room temperature. Transmission electron microscopy confirms a martensitic microstructure with Guinier Preston-zone precipitates at room temperature. We identify the deposition conditions to approach the ideal single crystalline state, which is beneficial for the analysis of the martensitic microstructure and anisotropic mechanical properties in different film orientations.
Detail
Accelerated design of chalcogenide glasses through interpretable machine learning for composition–property relationships
Nature Communications ( IF 17.694 ) Pub Date: 2023-04-05 , DOI: 10.1088/2515-7639/acc6f2
Chalcogenide glasses (ChGs) possess various outstanding properties enabling essential applications, such as optical discs, infrared cameras, and thermal imaging systems. Despite their ubiquitous usage, these materials’ composition–property relationships remain poorly understood, impeding the pace of their discovery. Here, we use a large experimental dataset comprising ∼24 000 glass compositions made of 51 distinct elements from the periodic table to develop machine learning (ML) models for predicting 12 properties, namely, annealing point, bulk modulus, density, Vickers hardness, Littleton point, Young’s modulus, shear modulus, softening point, thermal expansion coefficient, glass transition temperature, liquidus temperature, and refractive index. These models are the largest regarding the compositional space and the number of properties covered for ChGs. Further, we use Shapley additive explanations, a game theory-based algorithm, to explain the properties’ compositional control by quantifying each element’s role toward model predictions. This work provides a powerful tool for interpreting the model’s prediction and designing new ChG compositions with targeted properties. Finally, using the trained ML models, we develop several glass-selection charts that can potentially aid in the rational design of novel ChGs for various applications.
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In search of Pca21 phase ferroelectrics
Nature Communications ( IF 17.694 ) Pub Date: 2023-03-22 , DOI: 10.1088/2515-7639/acbee2
In recent years, hafnia-based ferroelectrics have attracted enormous attention due to their capability of maintaining ferroelectricity below 10 nm thickness and excellent compatibility with microelectronics flow lines. However, the physical origin of their ferroelectricity is still not fully clear, although it is commonly attributed to a polar Pca21 orthorhombic phase. The high-temperature paraelectric phases (the tetragonal phase or the cubic phase) do not possess a soft mode at the Brillouin zone center, thus the ferroelectric distortion has to be explained in terms of trilinear coupling among three phonon modes in the tetragonal phase. It is necessary to explore new materials with possible ferroelectricity due to the polar Pca21 phase, which in turn should be very helpful in evaluating the microscopic theory for ferroelectric hafnia. In this work, based on the idea of the Materials Genome Engineering, a series of hafnia-like ferroelectrics have been found, exemplified by LaSeCl, LaSeBr, LuOF and YOF, which possess adequate spontaneous polarization values and also relatively favorable free energies for the polar phase. Their common features and individual differences are discussed in detail. In particular, a promising potential ferroelectric material, Pca21 phase LuOF, is predicted and recommended for further experimental synthesis and investigation.
Detail
From spectral analysis to hysteresis loops: a breakthrough in the optimization of magnetic nanomaterials for bioapplications
Nature Communications ( IF 17.694 ) Pub Date: 2023-06-13 , DOI: 10.1088/2515-7639/acdaf8
An innovative method is proposed to determine the most important magnetic properties of bioapplication-oriented magnetic nanomaterials exploiting the connection between hysteresis loop and frequency spectrum of magnetization. Owing to conceptual and practical simplicity, the method may result in a substantial advance in the optimization of magnetic nanomaterials for use in precision medicine. The techniques of frequency analysis of the magnetization currently applied to nanomaterials both in vitro and in vivo usually give a limited, qualitative picture of the effects of the active biological environment, and have to be complemented by direct measurement of the hysteresis loop. We show that the very same techniques can be used to convey all the information needed by present-day biomedical applications without the necessity of doing conventional magnetic measurements in the same experimental conditions. The spectral harmonics obtained analysing the response of a magnetic tracer in frequency, as in magnetic particle spectroscopy/imaging, are demonstrated to lead to a precise reconstruction of the hysteresis loop, whose most important parameters (loop’s area, magnetic remanence and coercive field) are directly obtained through transformation formulas based on simple manipulation of the harmonics amplitudes and phases. The validity of the method is experimentally verified on various magnetic nanomaterials for bioapplications submitted to ac magnetic fields of different amplitude, frequency and waveform. In all cases, the experimental data taken in the frequency domain exactly reproduce the magnetic properties obtained from conventional magnetic measurements.
Detail
Solution-based fullerene-free route enables high-performance green-selective organic photodetectors
Nature Communications ( IF 17.694 ) Pub Date: 2022-12-02 , DOI: 10.1088/2515-7639/aca222
Ongoing developments in machine vision, wearables, and the Internet of Things have led to strong demand for easy-to-fabricate, color-selective photodetectors. Narrowband-absorption-type (NBA) printable organic photodetectors provide an attractive solution, given their spectral robustness and fabrication simplicity. However, a key remaining challenge to realizing their potential is to concurrently achieve high photoconversion efficiency and spectral selectivity. Herein, this challenge is tackled by investigating a non-fullerene-based route to green-selective, solution-based photodetectors. Soluble phthalocyanine acceptor PhO-Cl6BsubPc is considered due to its high absorption selectivity to green photons. Blends with soluble quinacridones are pursued to realize the ideal of a donor:acceptor layer selectively absorbing the target photons throughout its volume. A latent-pigment route to the solution-based deposition of linear trans-quinacridone (QA) enables well-intermixed QA:PhO-Cl6BsubPc layers. Green-selective photodetectors with cutting-edge performance are thus realized, achieving a 25% increase in external quantum efficiency compared to all prior solution-based NBA implementations, as well as a nearly five-fold enhancement of the green-to-blue spectral rejection ratio. The merit of this approach is further illustrated by comparison with the corresponding fullerene-based photodetectors. By demonstrating an approach to solution-based NBA photodetectors with cutting-edge photoconversion efficiency and spectral selectivity, this study represents an important step toward printable, high-performance organic color sensors and imagers.
Detail
Spin-orbit torques due to extrinsic spin-orbit scattering of topological insulator surface states: out-of-plane magnetization
Nature Communications ( IF 17.694 ) Pub Date: 2022-12-02 , DOI: 10.1088/2515-7639/ac9f6e
The origins of the spin-orbit torque (SOT) at ferromagnet/topological insulator interfaces are incompletely understood. The theory has overwhelmingly focussed on the Edelstein effect due to the surface states in the presence of a scalar scattering potential. We investigate here the contribution to the SOT due to extrinsic spin-orbit (SO) scattering of the surface states, focusing on the case of an out-of-plane magnetization. We show that SO scattering brings about a sizable renormalization of the field-like SOT, which exceeds 20 % at larger strengths of the extrinsic SO parameter. The resulting SOT exhibits a maximum as a function of the Fermi energy, magnetization, and extrinsic SO strength. The field-like SOT decreases with increasing disorder strength, while the damping-like SOT is independent of the impurity density. With experimental observation in mind we also determine the role of extrinsic SO scattering on the anomalous Hall effect. Our results suggest extrinsic SO scattering is a significant contributor to the surface SOT stemming from the Edelstein effect when the magnetization is out of the plane.
Detail
Roadmap on commercialization of metal halide perovskite photovoltaics
Nature Communications ( IF 17.694 ) Pub Date: 2023-06-02 , DOI: 10.1088/2515-7639/acc893
Perovskite solar cells (PSCs) represent one of the most promising emerging photovoltaic technologies due to their high power conversion efficiency. However, despite the huge progress made not only in terms of the efficiency achieved, but also fundamental understanding of the relevant physics of the devices and issues which affect their efficiency and stability, there are still unresolved problems and obstacles on the path toward commercialization of this promising technology. In this roadmap, we aim to provide a concise and up to date summary of outstanding issues and challenges, and the progress made toward addressing these issues. While the format of this article is not meant to be a comprehensive review of the topic, it provides a collection of the viewpoints of the experts in the field, which covers a broad range of topics related to PSC commercialization, including those relevant for manufacturing (scaling up, different types of devices), operation and stability (various factors), and environmental issues (in particular the use of lead). We hope that the article will provide a useful resource for researchers in the field and that it will facilitate discussions and move forward toward addressing the outstanding challenges in this fast-developing field.
Detail
Mapping the magnetocaloric effect at the microscale on a ferromagnetic shape memory alloy with infrared thermography
Nature Communications ( IF 17.694 ) Pub Date: 2023-03-28 , DOI: 10.1088/2515-7639/acc13b
An innovative study of the magnetocaloric effect (MCE) was performed by mapping the effect based on direct measurements of the temperature change during magnetic field cycles with microscopic resolution (85 μm) on a Co-doped Ni–Mn–Ga bulk sample using infrared thermography on the whole sample. The MCE maps were constructed for different sample temperatures (T sample), cycling both on heating (from 272.8 K up to T sample, with T sample ⩽ 327.0 K) and on cooling (from 340.0 K down to T sample, with T sample ⩾ 266.8 K), cycling a 1.2 T magnetic field at each T sample value. The MCE maps were calculated to evaluate the amplitude of the effect at the microscale for all T sample values. This allows to analyze the contribution of each micrometric portion of the sample to the spatially heterogeneous behavior that was found. Significant differences of the MCE on heating and cooling are present associated to inhomogeneity dynamics, mostly near the structural transformation. The amplitude of the MCE and its inhomogeneity are both much more pronounced on the heating process. On the cooling process the effect behaves quite homogeneously since the structural transformation already occurred during the cooling to reach T sample. The behavior of the MCE at selected map coordinates was scrutinized, revealing significant differences amongst sample locations. Moreover, the extreme amplitudes of MCE registered for diverse micro-regions occur at different temperatures, suggesting that the structural transformation occurs at varying temperatures and with different magnitudes. The study innovates by constructing MCE maps to evaluate minority behaviors in the MCE in contrast with the average behavior of the effect. This study displays the capability to discriminate the behavior of the transformation at the microscale.
Detail
A perspective on silicon-based polymer-derived ceramics materials for beyond lithium-ion batteries
Nature Communications ( IF 17.694 ) Pub Date: 2023-03-03 , DOI: 10.1088/2515-7639/acbdef
Energy storage devices beyond lithium-ion batteries (LIBs), such as sodium-ion, potassium-ion, lithium-sulfur batteries, and supercapacitors are being considered as alternative systems to meet the fast-growing demand for grid-scale storage and large electric vehicles. This perspective highlights the opportunities that Si-based polymer-derived ceramics (PDCs) present for energy storage devices beyond LIBs, the complexities that exist in determining the structure-performance relationships, and the need for in situ and operando characterizations, which can be employed to overcome the complexities, allowing successful integration of PDC-based electrodes in systems beyond LIBs.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
综合性期刊1区 MULTIDISCIPLINARY SCIENCES 综合性期刊1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
3.20 169 Science Citation Index Science Citation Index Expanded Not
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